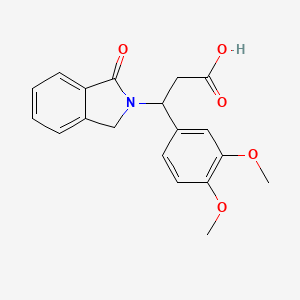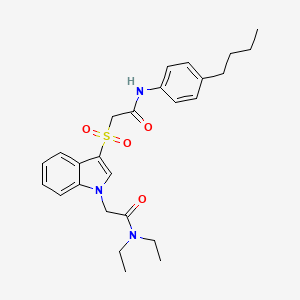
3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as 3-DMP-2H-ISO, is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a structural analog of the amino acid tryptophan, and is a potent inhibitor of the enzyme tryptophanase. 3-DMP-2H-ISO has been studied for its potential as an antioxidant and for its potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
Optically Pure Derivatives Synthesis
Optically pure derivatives of related compounds have been synthesized, providing insights into asymmetric hydrogenation. This process involves Pictet-Spengler ring closure and statistical approaches to optimize solvent, nitrogen substituent, oxygen substituent, and ligand conditions (O'reilly, Derwin, & Lin, 1990).
Biological Evaluation
Compounds related to dimethoxyhomophthalic acid, which is structurally similar, have been synthesized and biologically evaluated, contributing to the understanding of naturally occurring biologically active isocoumarins (Ghulam, Nasim, & Fan, 2007).
Synthesis of Natural Isocoumarin
The compound's derivatives have been utilized in the synthesis of natural isocoumarins, highlighting its role as a key intermediate in the production of biologically active compounds (Qadeer, Rama, & Shah, 2007).
Organic Sensitizer Engineering
Derivatives of the compound have been involved in the engineering of organic sensitizers for solar cell applications, demonstrating its relevance in renewable energy technology (Kim et al., 2006).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-16-8-7-12(9-17(16)25-2)15(10-18(21)22)20-11-13-5-3-4-6-14(13)19(20)23/h3-9,15H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAZLBWJAFUDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Ethyl(methyl)amino]-2-methylbenzaldehyde](/img/structure/B2862423.png)


![N-(3,5-dimethylphenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2862426.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)
![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)
![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2862443.png)
